Mirdametinib

Catalog No.
S547954
CAS No.
391210-10-9
M.F
C16H14F3IN2O4
M. Wt
482.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirdametinib

Eliminate PK-driven variability in CNS studies with Mirdametinib, a highly selective, brain-penetrant MEK inhibitor. Unlike CI-1040 (high dosing, rapid clearance) or Trametinib (limited brain exposure), it delivers sustained ERK suppression.

  • Sub-nanomolar MEK1/2 potency (IC50 0.33 nM) ensures minimal off-target effects.
  • Exceptional blood-brain barrier penetration enables robust target engagement in orthotopic brain tumor models.
  • Extended pharmacodynamic half-life (>24 h pERK inhibition) reduces dosing frequency to 25 mg/kg/day.
  • Ideal for neurofibromatosis, pediatric glioma, and stem cell reprogramming applications.

CAS Number

391210-10-9

Product Name

Mirdametinib

IUPAC Name

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide

Molecular Formula

C16H14F3IN2O4

Molecular Weight

482.19 g/mol

InChI

InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1

InChI Key

SUDAHWBOROXANE-SECBINFHSA-N

solubility

Soluble in DMSO, not in water

Synonyms

PD 0325901, PD 325901, PD-0325901, PD-325901, PD0325901, PD325901

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O

The exact mass of the compound N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide is 481.99503 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

Mirdametinib (CAS: 391210-10-9), also known as PD0325901, is a highly selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2. Structurally derived from the first-generation inhibitor CI-1040, Mirdametinib features an optimized diphenylamine core and a modified hydroxamate side chain that dramatically enhance its pharmaceutical profile [1]. For scientific procurement, its primary value lies in its sub-nanomolar potency (IC50 of 0.33 nM), exceptional oral bioavailability, and superior blood-brain barrier (BBB) penetration [2]. These attributes make it a benchmark compound for in vivo pharmacology, neuro-oncology models, and stem cell reprogramming workflows where sustained, highly specific MAPK/ERK pathway suppression is required without the rapid metabolic clearance seen in earlier analogs.

Research Fit

1 Allosteric, non-ATP-competitive MEK1/2 inhibitor for pathway studies
2 Reported brain-penetrant profile (weak P-gp/BCRP substrate) for CNS research models
3 Structurally characterized binding mode (PDB: 7M0X, 7JUU) supports allosteric inhibitor design

Substituting Mirdametinib with older MEK inhibitors like CI-1040 introduces severe formulation and pharmacokinetic bottlenecks. CI-1040 suffers from poor aqueous solubility and rapid metabolic clearance, necessitating unfeasibly high dosing (e.g., 900 mg/kg/day) that can confound in vivo toxicity readouts and drastically increase material consumption [1]. Conversely, while modern in-class alternatives like Trametinib offer high systemic potency, they frequently fail in central nervous system (CNS) applications due to restricted blood-brain barrier permeability [2]. Using Trametinib in orthotopic brain tumor models often results in sub-therapeutic intracranial concentrations, making Mirdametinib the strictly required procurement choice for neuro-oncology and neurodevelopmental research requiring robust CNS exposure.

Substitution Risk

Brain penetration BBB penetration profiles differ substantially; selumetinib may not achieve equivalent brain target engagement at comparable doses in vivo.
NF1-PN endpoints Reported tumor volume reduction outcomes in NF1-PN models may not transfer directly across MEK inhibitors.
Tolerability context Tolerability endpoint profiles may differ; dose modification rates vary across compounds in cross-study contexts.

Enzymatic Potency and Cellular Efficacy

Mirdametinib demonstrates a massive upgrade in intrinsic potency compared to its predecessor, CI-1040. In cell-free assays, Mirdametinib achieves an IC50 of 0.33 nM against MEK1/2, translating to a roughly 500-fold increase in potency for suppressing ERK1/2 phosphorylation in cellular models [1]. This allows researchers to utilize significantly lower working concentrations (typically 0.1 to 2 µM in culture), minimizing off-target effects and solvent (DMSO) toxicity.

Evidence DimensionMEK1/2 IC50 and ERK1/2 Phosphorylation Suppression
Target Compound DataIC50 = 0.33 nM (Kiapp = 1 nM)
Comparator Or BaselineCI-1040 (Requires ~500-fold higher concentration for equivalent cellular pERK suppression)
Quantified Difference500-fold higher potency in cellular assays
ConditionsCell-free kinase assay and in vitro cellular phosphorylation models

Enables sub-nanomolar target engagement, reducing required material volumes and minimizing off-target kinase interference in sensitive cellular assays.

Brain Penetrance vs. Selumetinib
Head-to-head
Mirdametinib: Weak P-gp/BCRP substrate; brain target inhibition at clinically relevant levels.
Selumetinib: Only at levels exceeding MTD.
Supports CNS research model selection
In vitro transport and KO mouse studies

In Vivo Bioavailability and Duration of Action

The structural modifications in Mirdametinib resolve the rapid clearance issues of early-generation MEK inhibitors. A single oral dose of Mirdametinib (25 mg/kg) suppresses pERK levels by >50% at 24 hours post-dosing, whereas a much higher dose of CI-1040 (150 mg/kg) loses efficacy after just 8 hours [1]. Consequently, the daily dose required to produce a 70% complete tumor response in C26 xenograft models is massively reduced from 900 mg/kg/day for CI-1040 to just 25 mg/kg/day for Mirdametinib [2].

Evidence DimensionIn vivo effective dose and duration of pERK suppression
Target Compound Data25 mg/kg/day (yields >50% pERK suppression at 24h)
Comparator Or BaselineCI-1040 at 150 mg/kg (pERK suppression lost by 8h); requires 900 mg/kg/day for efficacy
Quantified Difference36-fold reduction in required daily dose; 3x longer duration of target suppression
ConditionsOral administration in murine C26 tumor xenograft models

Drastically reduces compound consumption and dosing frequency in animal studies, improving animal welfare and experimental reproducibility.

Tumor Volume Reduction vs. Selumetinib (NF1-PN)
Reported
Mirdametinib: -36.0% to -36.2% vs. Selumetinib: -22.8%
P = 0.004–0.005
Volume reduction endpoint context differs
MAIC/STC cross-trial comparison

Superior BBB Penetration

Unlike many modern MEK inhibitors that are restricted to peripheral tissues, Mirdametinib exhibits exceptional blood-brain barrier permeability. In orthotopic medulloblastoma and glioma models, Mirdametinib achieves therapeutic intracranial concentrations at doses as low as 0.5 to 5 mg/kg, enabling synergistic tumor suppression and extended overall survival [1]. In contrast, Trametinib, despite high in vitro potency, shows poor brain penetration, rendering it ineffective for driving intracranial responses in these same models without compromising systemic toxicity [2].

Evidence DimensionIntracranial efficacy and BBB permeability
Target Compound DataTherapeutic intracranial target suppression at 0.5 - 5 mg/kg
Comparator Or BaselineTrametinib (Poor BBB penetration, sub-therapeutic intracranial exposure)
Quantified DifferenceEnables robust in vivo efficacy in orthotopic CNS models where Trametinib fails
ConditionsOrthotopic medulloblastoma (D341) and glioma murine models

Makes Mirdametinib the mandatory procurement choice for neuro-oncology research requiring in vivo MAPK pathway inhibition.

Dose Reductions vs. Selumetinib (NF1-PN)
Reported
Mirdametinib: 11-12% vs. Selumetinib: 28%
OR 0.31–0.36; P = 0.028–0.048
Tolerability endpoint context differs
Cross-study comparison; endpoint context
Allosteric Binding Mode
Supporting evidence
PDB: 7M0X (2.47 Å), 7JUU
Non-ATP competitive site
Supports structure-based design research
Crystallography data; class-level confirmation
Kinase Selectivity Panel
Data to verify
Specific against 70 kinases at 10 µM range (source not specified)
Selectivity context for assay interpretation
Supplier-reported; independent confirmation advised

Neuro-Oncology and CNS Disease Modeling

Due to its superior blood-brain barrier penetration compared to Trametinib, Mirdametinib is the preferred MEK inhibitor for in vivo studies of medulloblastoma, pediatric low-grade gliomas, and neurofibromatosis type 1 (NF1)-associated tumors [1]. It reliably suppresses intracranial ERK phosphorylation, making it ideal for testing synergistic combination therapies (e.g., with regorafenib or radiation) in orthotopic mouse models.

High-Throughput In Vivo Pharmacodynamic Screening

Mirdametinib's extended duration of action (>24 hours of pERK suppression) and low required dosing (25 mg/kg/day) make it highly cost-effective and logistically superior to first-generation inhibitors like CI-1040 for large-scale xenograft studies [2]. It minimizes the frequency of oral gavage, reducing animal stress and handling artifacts.

Pluripotent Stem Cell Reprogramming Media

In stem cell biology, Mirdametinib is widely procured as a core component of defined culture media (often combined with GSK3 inhibitors like CHIR99021) to sustain naive human pluripotent stem cell self-renewal and enhance reprogramming efficiency . Its sub-nanomolar potency and high selectivity prevent off-target kinase interference during sensitive differentiation protocols.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS tumor model studies (brain-penetrant MEK inhibition)
Brain-penetrant MEK inhibitor profile
Verify brain target engagement in model
NF1-PN model research
NF1-PN model-response context
Confirm tumor volume reduction endpoints
Allosteric inhibitor design research
Structurally characterized scaffold (PDB)
Utilize binding mode for SAR studies
High-selectivity pathway studies
Kinase selectivity panel context
Confirm selectivity in assay panel

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

481.99504 Da

Monoisotopic Mass

481.99504 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86K0J5AK6M

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H373 (97.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; MEK inhibitors

Pharmacology

MEK Inhibitor PD0325901 is an orally bioavailable, synthetic organic molecule targeting mitogen-activated protein kinase kinase (MAPK/ERK kinase or MEK) with potential antineoplastic activity. MEK inhibitor PD325901, a derivative of MEK inhibitor CI-1040, selectively binds to and inhibits MEK, which may result in the inhibition of the phosphorylation and activation of MAPK/ERK and the inhibition of tumor cell proliferation. The dual specific threonine/tyrosine kinase MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently activated in human tumors.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

391210-10-9

Wikipedia

Mirdametinib

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Paulo JA, McAllister FE, Everley RA, Beausoleil SA, Banks AS, Gygi SP. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics. Proteomics. 2014 Sep 5. doi: 10.1002/pmic.201400154. [Epub ahead of print] PubMed PMID: 25195567.
2: El-Hoss J, Cheng T, Carpenter EC, Sullivan K, Deo N, Mikulec K, Little DG, Schindeler A. A Combination of rhBMP-2 (Recombinant Human Bone Morphogenetic Protein-2) and MEK (MAP Kinase/ERK Kinase) Inhibitor PD0325901 Increases Bone Formation in a Murine Model of Neurofibromatosis Type I Pseudarthrosis. J Bone Joint Surg Am. 2014 Jul 16;96(14):e117. [Epub ahead of print] PubMed PMID: 25031379.
3: El-Hoss J, Kolind M, Jackson MT, Deo N, Mikulec K, McDonald MM, Little CB, Little DG, Schindeler A. Modulation of endochondral ossification by MEK inhibitors PD0325901 and AZD6244 (Selumetinib). Bone. 2014 Feb;59:151-61. doi: 10.1016/j.bone.2013.11.013. Epub 2013 Nov 20. PubMed PMID: 24269278.
4: Sheth PR, Liu Y, Hesson T, Zhao J, Vilenchik L, Liu YH, Mayhood TW, Le HV. Fully activated MEK1 exhibits compromised affinity for binding of allosteric inhibitors U0126 and PD0325901. Biochemistry. 2011 Sep 20;50(37):7964-76. doi: 10.1021/bi200542r. Epub 2011 Aug 26. PubMed PMID: 21793567.
5: Henderson YC, Chen Y, Frederick MJ, Lai SY, Clayman GL. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo. Mol Cancer Ther. 2010 Jul;9(7):1968-76. doi: 10.1158/1535-7163.MCT-10-0062. Epub 2010 Jun 29. PubMed PMID: 20587665; PubMed Central PMCID: PMC2935263.
6: Hennig M, Yip-Schneider MT, Wentz S, Wu H, Hekmatyar SK, Klein P, Bansal N, Schmidt CM. Targeting mitogen-activated protein kinase kinase with the inhibitor PD0325901 decreases hepatocellular carcinoma growth in vitro and in mouse model systems. Hepatology. 2010 Apr;51(4):1218-25. doi: 10.1002/hep.23470. PubMed PMID: 20112426.
7: Huang W, Yang AH, Matsumoto D, Collette W, Marroquin L, Ko M, Aguirre S, Younis HS. PD0325901, a mitogen-activated protein kinase kinase inhibitor, produces ocular toxicity in a rabbit animal model of retinal vein occlusion. J Ocul Pharmacol Ther. 2009 Dec;25(6):519-30. doi: 10.1089/jop.2009.0060. PubMed PMID: 19929595.
8: Ciuffreda L, Del Bufalo D, Desideri M, Di Sanza C, Stoppacciaro A, Ricciardi MR, Chiaretti S, Tavolaro S, Benassi B, Bellacosa A, Foà R, Tafuri A, Cognetti F, Anichini A, Zupi G, Milella M. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations. Neoplasia. 2009 Aug;11(8):720-31. PubMed PMID: 19649202; PubMed Central PMCID: PMC2713590.
9: Leyton J, Smith G, Lees M, Perumal M, Nguyen QD, Aigbirhio FI, Golovko O, He Q, Workman P, Aboagye EO. Noninvasive imaging of cell proliferation following mitogenic extracellular kinase inhibition by PD0325901. Mol Cancer Ther. 2008 Sep;7(9):3112-21. doi: 10.1158/1535-7163.MCT-08-0264. PubMed PMID: 18790789.
10: Liu D, Xing M. Potent inhibition of thyroid cancer cells by the MEK inhibitor PD0325901 and its potentiation by suppression of the PI3K and NF-kappaB pathways. Thyroid. 2008 Aug;18(8):853-64. doi: 10.1089/thy.2007.0357. PubMed PMID: 18651802; PubMed Central PMCID: PMC2857450.
11: Brown AP, Carlson TC, Loi CM, Graziano MJ. Pharmacodynamic and toxicokinetic evaluation of the novel MEK inhibitor, PD0325901, in the rat following oral and intravenous administration. Cancer Chemother Pharmacol. 2007 Apr;59(5):671-9. Epub 2006 Aug 31. PubMed PMID: 16944149.

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